N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18053679
InChI: InChI=1S/C11H15N.ClH/c1-8-4-3-5-9-6-10(12-2)7-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H
SMILES:
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

CAS No.:

Cat. No.: VC18053679

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride -

Specification

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
IUPAC Name N,4-dimethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Standard InChI InChI=1S/C11H15N.ClH/c1-8-4-3-5-9-6-10(12-2)7-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H
Standard InChI Key CJFWKCSUWROXHV-UHFFFAOYSA-N
Canonical SMILES CC1=C2CC(CC2=CC=C1)NC.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Bicyclic Framework

The compound’s structure consists of a 2,3-dihydro-1H-indene backbone—a benzene ring fused to a cyclopentane ring—with a dimethylamine group at the 2-position and a methyl substituent at the 4-position . The hydrochloride salt form stabilizes the amine group, improving crystallinity and handling properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H16ClN\text{C}_{11}\text{H}_{16}\text{ClN}
Molecular Weight197.70 g/mol
IUPAC NameN,4-dimethyl-2,3-dihydro-1H-inden-2-amine; hydrochloride
Canonical SMILESCC1=C2CC(CC2=CC=C1)NC.Cl
InChIKeyCJFWKCSUWROXHV-UHFFFAOYSA-N

The bicyclic inden system creates a rigid scaffold, which is advantageous for binding to biological targets. The dimethylamine group introduces basicity (pKa ~9–10), while the methyl group at the 4-position influences steric and electronic properties.

Synthesis and Optimization

Starting Materials and Reaction Pathways

The synthesis begins with 4-methylindan-1-one, which undergoes oxime formation followed by reduction. A patented method employs alumino-nickel catalysts under alkaline conditions to reduce the oxime intermediate to the corresponding amine . Subsequent methylation using methyl iodide or dimethyl sulfate yields the tertiary amine, which is isolated as the hydrochloride salt.

Critical Reaction Steps

  • Oxime Formation: 4-Methylindan-1-one reacts with hydroxylamine hydrochloride to form the oxime intermediate.

  • Reductive Amination: Catalytic hydrogenation (e.g., Raney nickel) or borohydride-mediated reduction converts the oxime to the primary amine.

  • Methylation: The amine undergoes alkylation with methylating agents to introduce the dimethyl group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Scalability

The patent CN101062897A highlights a "one-pot" method that consolidates oxime reduction and methylation, reducing purification steps and improving yield (>75%) . Solvents like ethanol or methanol are preferred for their balance of polarity and boiling points, facilitating reflux and product isolation.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3200 cm1^{-1} (N-H stretch) and ~2500 cm1^{-1} (HCl salt) confirm the amine hydrochloride.

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) shows signals for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm), and cyclopentane protons (δ 2.5–3.0 ppm) .

Challenges and Future Directions

Synthetic Bottlenecks

Current methods require optimization to reduce reliance on hazardous reagents (e.g., methyl iodide). Green chemistry approaches, such as enzymatic methylation, could improve sustainability .

Pharmacological Profiling

In vitro and in vivo studies are necessary to evaluate toxicity, bioavailability, and therapeutic efficacy. Computational modeling could prioritize derivatives for synthesis.

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